N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(azetidin-3-yl)cyclopropanecarboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7(5-1-2-5)9-6-3-8-4-6;/h5-6,8H,1-4H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIACMUCLBDVNCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidin-3-ol and Azetidin-3-one Precursors
Azetidin-3-ol Hydrochloride is commonly prepared via ring closure reactions involving amino alcohols or from azetidine derivatives by selective oxidation or substitution reactions. For example, acetic anhydride and boron trifluoride etherate are used to facilitate ring closure and functional group transformations under controlled heating and stirring conditions, followed by acid treatment to form the hydrochloride salt.
Azetidin-3-ones serve as key intermediates. A reliable method involves gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which avoids the use of toxic diazo compounds. This method provides high stereoselectivity (>98% e.e.) and good yields (typically 28-61%) depending on substituents and reaction conditions. The process involves oxidation with m-CPBA followed by gold-catalyzed cyclization, extraction, and purification by chromatography.
Alternative Routes via Azetidine Derivatives
Azetidine derivatives can be synthesized from N-t-butyl-O-trimethylsilylazetidine via acid-mediated desilylation and subsequent extraction and purification steps. This route includes hydrogenation and salt formation by bubbling hydrogen chloride gas through ethanolic suspensions, yielding hydrochloride salts in high purity and yields (up to 73%).
Halogenated azetidines (e.g., 3-bromoazetidine derivatives) can be synthesized through lithiation and subsequent functionalization steps starting from aminodibromopropane precursors. These intermediates are useful for further modifications and amide coupling.
Formation of the Cyclopropanecarboxamide Moiety
The cyclopropanecarboxamide portion is introduced typically by coupling the azetidine amine with cyclopropanecarboxylic acid or its activated derivatives (e.g., acid chlorides or isocyanides).
A representative method involves the reaction of a cyclopropyl isocyanide with an amine precursor in the presence of acetic acid, followed by hydrolysis and purification. The reaction is controlled at low temperature (0-5 °C) and then warmed to room temperature for completion. The product is isolated by neutralization and extraction.
Amide Bond Formation and Hydrochloride Salt Preparation
The amide bond between azetidin-3-yl amine and cyclopropanecarboxylic acid derivatives is formed using carbodiimide coupling agents such as EDCI and additives like HOBT to improve yield and reduce racemization.
After amide formation, the free base is converted to the hydrochloride salt by treatment with hydrochloric acid (usually 6% aqueous HCl), heating (e.g., 99 °C for 5 hours), and subsequent isolation by filtration or crystallization. This step improves compound stability and facilitates handling.
Summary Table of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield / Notes |
|---|---|---|---|---|
| Azetidin-3-ol HCl formation | Acetic anhydride, BF3·etherate, HCl (6%) | 112 °C (acylation), 99 °C (HCl treatment) | 12 h + 5 h | High purity, removal of acetic acid |
| Azetidin-3-one synthesis | m-CPBA oxidation, Au-catalyst (BrettPhosAuNTf2) | Room temp | 12-24 h | 28-61% yield, >98% e.e. |
| Azetidine derivative prep. | Acid hydrolysis, hydrogenation, HCl gas bubbling | 0-60 °C | 1-72 h | Up to 73% yield (hydrochloride salt) |
| Amide bond formation | Cyclopropyl isocyanide, acetic acid, EDCI, HOBT | 0-30 °C | 6-24 h | Efficient coupling, minimized racemization |
| Hydrochloride salt formation | Treatment with aqueous HCl | 99 °C | 5 h | Stable crystalline hydrochloride salt |
Research Findings and Practical Considerations
The gold-catalyzed oxidative cyclization method for azetidin-3-one synthesis is notable for avoiding hazardous diazo intermediates and providing stereoselectivity, making it suitable for pharmaceutical applications.
The use of carbodiimide coupling with additives ensures efficient amide bond formation with minimal side reactions.
Acid treatment for hydrochloride salt formation is critical for isolating a stable and pure final compound, facilitating storage and further use in medicinal chemistry.
Alternative routes involving halogenated azetidines and lithiation chemistry offer flexibility in modifying the azetidine moiety for diverse analog synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets. The azetidine ring and cyclopropane carboxamide group are believed to play a crucial role in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound belongs to a broader class of cyclopropanecarboxamide derivatives. Below is a comparative analysis of key analogs:
Key Observations :
- Azetidine vs.
- Functional Groups: The addition of sulfonyl (e.g., methylcyclopropylsulfonyl in ) or cyano groups () modulates electronic properties and lipophilicity. For instance, the difluoromethyl group in raises LogP to 2.94, suggesting enhanced membrane permeability .
- Salt Forms : Hydrochloride salts are common across analogs, improving aqueous solubility for in vivo studies .
Pharmacological and Physicochemical Properties
- GSK-3β Inhibition: Compounds 19–25 () exhibit anti-neuroinflammatory effects, with pyridine and cyano groups critical for binding affinity. The azetidine analog’s compact structure may favor target engagement over bulkier derivatives .
- CFTR Modulation : Derivatives with pyridinylsulfonyl groups () indicate divergent applications in cystic fibrosis treatment, highlighting structural versatility .
- Physicochemical Metrics :
Biological Activity
N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride, also referred to as CTPI-2, is a compound that has garnered attention in pharmacological research due to its biological activity, particularly as an inhibitor of human neutrophil elastase (HNE). This article provides a detailed examination of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
CTPI-2 has the following chemical characteristics :
- Molecular Formula : C16H20N4O2S
- Molecular Weight : 344.42 g/mol
- Appearance : White to off-white powder
- Solubility : Soluble in organic solvents such as DMSO and DMF
- Melting Point : 152-154 °C
- Purity : ≥ 99%
CTPI-2 primarily acts as a selective inhibitor of HNE, an enzyme implicated in various inflammatory conditions. Its inhibition constant (Ki) is reported at 1.5 nM, indicating high potency. In addition to HNE, CTPI-2 also exhibits moderate inhibitory effects on other serine proteases such as cathepsin G and proteinase-3.
Anti-inflammatory Effects
In vitro studies have demonstrated that CTPI-2 significantly reduces the production of pro-inflammatory cytokines, including TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. Furthermore, in vivo models have shown that CTPI-2 can attenuate neutrophil infiltration during acute lung injury, suggesting its potential utility in treating inflammatory diseases.
Antibacterial Activity
CTPI-2 has also been evaluated for its antibacterial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus. This broad-spectrum antibacterial activity positions CTPI-2 as a candidate for developing novel antibiotics.
Toxicity and Safety Profile
Preliminary toxicity studies in animal models indicate that CTPI-2 is well-tolerated at doses up to 100 mg/kg/day without significant adverse effects. Its pharmacokinetic profile shows good oral bioavailability and a half-life of 4 to 5 hours in rats and mice. However, further toxicological assessments are necessary to evaluate long-term safety and potential side effects in humans.
Table 1: Summary of Biological Activities of CTPI-2
| Activity Type | Description | Reference |
|---|---|---|
| HNE Inhibition | Ki = 1.5 nM; selective inhibition | |
| Cytokine Reduction | Decreased TNF-α and IL-6 production in macrophages | |
| Neutrophil Infiltration | Reduced infiltration in murine models of acute lung injury | |
| Antibacterial Activity | Effective against multidrug-resistant bacteria | |
| Toxicity | No significant adverse effects at 100 mg/kg/day |
Case Study: Anti-inflammatory Effects
In a controlled study involving murine models, CTPI-2 was administered prior to inducing acute lung injury through lipopolysaccharide treatment. Results indicated a marked reduction in neutrophil counts in bronchoalveolar lavage fluid compared to controls. Additionally, histological analysis showed less tissue damage in treated animals.
Case Study: Antibacterial Efficacy
A series of experiments assessed the antibacterial activity of CTPI-2 against clinical isolates of Staphylococcus aureus. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative treatment for resistant infections.
Future Directions
Research on this compound continues to explore its full therapeutic potential:
- Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in humans.
- Mechanistic Studies : Further investigations into the precise mechanisms by which CTPI-2 exerts its anti-inflammatory and antibacterial effects.
- Formulation Development : Development of formulations that enhance bioavailability and target delivery.
Q & A
Q. What are the optimal synthetic routes and purification methods for N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride?
The synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with azetidine-containing amines. A validated approach includes:
- Step 1 : Activation of cyclopropanecarboxylic acid using coupling agents like EDC/NHS to form an active ester intermediate .
- Step 2 : Reaction with tert-butyl N-(azetidin-3-yl)carbamate hydrochloride under basic conditions (e.g., K₂CO₃ in DMF) to form the amide bond .
- Step 3 : Deprotection of the tert-butyl group using HCl to yield the final hydrochloride salt.
Purification : Flash chromatography (DCM/MeOH/NH₃ gradients) followed by recrystallization in MeCN ensures high purity (>95%) .
Analytical Validation : LC-MS (m/z [M+H]⁺) and UPLC confirm molecular weight and purity .
Q. Which analytical techniques are most effective for characterizing purity and stability of this compound?
- HPLC/UPLC : Reversed-phase C18 columns with UV detection (λ = 220–254 nm) are standard for purity assessment (>98% by area normalization) .
- LC-MS : Electrospray ionization (ESI) in positive mode confirms molecular ion peaks and detects impurities (e.g., des-chloro byproducts) .
- Stability Studies : Accelerated degradation under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions identifies labile functional groups (e.g., azetidine ring) .
Advanced Research Questions
Q. How do structural modifications of the cyclopropane or azetidine rings influence biological activity?
- Cyclopropane Rigidity : The strained cyclopropane ring enhances binding affinity to hydrophobic pockets in targets like kinases. Substitutions (e.g., difluoromethyl) improve metabolic stability, as seen in Glecaprevir intermediates .
- Azetidine Functionalization : Adding sulfonyl or amine groups to the azetidine ring (e.g., N-(pyridin-2-ylsulfonyl) derivatives) modulates solubility and target selectivity, critical for CFTR-mediated disease therapeutics .
Methodology : Computational docking (AutoDock Vina) and SAR studies using analogs with varied substituents guide optimization .
Q. What strategies resolve discrepancies between in vitro and cellular assay results for this compound?
- Contradiction Source : Poor membrane permeability or efflux pump activity may reduce cellular efficacy despite high in vitro potency.
Solutions :- Permeability Assays : Use Caco-2 monolayers or PAMPA to assess passive diffusion. Lipophilicity (LogP = 2.9–3.1) can be tuned via prodrug strategies (e.g., esterification) .
- Efflux Inhibition : Co-administration with P-gp inhibitors (e.g., verapamil) validates transporter-mediated resistance .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
Q. How can crystallography and computational modeling elucidate binding mechanisms with therapeutic targets?
- X-ray Crystallography : Co-crystallization with GSK-3β or VEGFR2 reveals key interactions (e.g., hydrogen bonds between the cyclopropane carbonyl and Lys85 in GSK-3β) .
- MD Simulations : AMBER or CHARMM forcefields simulate dynamic binding, highlighting conformational flexibility of the azetidine ring in aqueous environments .
Validation : Mutagenesis studies (e.g., Ala-scanning) confirm critical residues identified in silico .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Reaction Optimization : Transitioning from mg to gram-scale requires adjusting stoichiometry (e.g., Pd(dppf)Cl₂ catalyst loading ≤0.2 equiv) and solvent volume (DMF vs. THF for solubility) .
- Purification Scalability : Replace flash chromatography with preparative HPLC or centrifugal partition chromatography (CPC) for higher throughput .
- Impurity Control : Track genotoxic impurities (e.g., aryl bromides) via GC-MS and implement quenching steps (e.g., thiourea washes) .
Q. How does this compound compare to structurally related kinase inhibitors in terms of selectivity?
- Kinase Profiling : Broad-panel assays (e.g., Eurofins KinaseProfiler) show selectivity for Aurora kinases (IC₅₀ = 3 nM) over off-targets (e.g., EGFR, IC₅₀ >1 µM) .
- Structural Insights : The cyclopropane moiety reduces steric hindrance compared to bulkier tert-butyl groups in analogs like Tozasertib, enhancing access to hydrophobic ATP-binding pockets .
Q. What are the best practices for handling and storage to ensure compound integrity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
